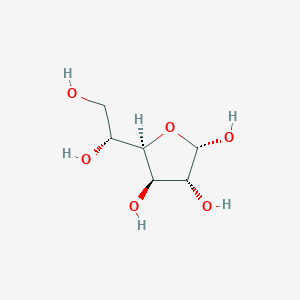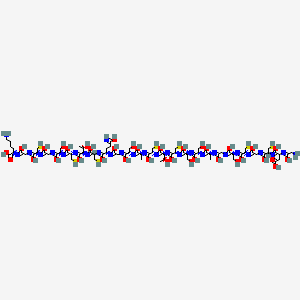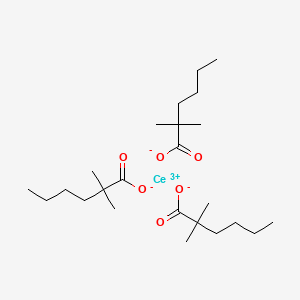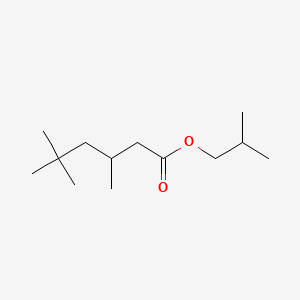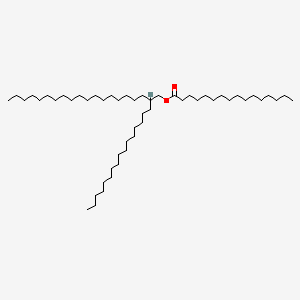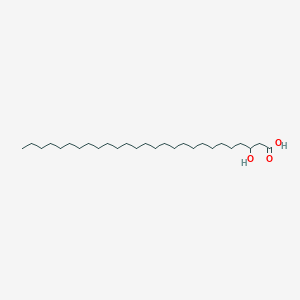
3-Hydroxyheptacosanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxyheptacosanoic acid is a hydroxylated fatty acid, specifically a long-chain fatty acid with a hydroxyl group at the third carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxyheptacosanoic acid typically involves the hydroxylation of heptacosanoic acid. This can be achieved through various chemical reactions, including the use of oxidizing agents such as potassium permanganate or osmium tetroxide. The reaction conditions often require controlled temperatures and pH levels to ensure the selective hydroxylation at the desired carbon position.
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as the use of genetically engineered microorganisms. These microorganisms can be designed to produce the compound through metabolic pathways that incorporate the hydroxylation step. This method is advantageous due to its sustainability and potential for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxyheptacosanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The hydroxyl group can be reduced to form a saturated hydrocarbon.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide, or chromium trioxide under acidic conditions.
Reduction: Hydrogen gas with a metal catalyst such as palladium or platinum.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed:
Oxidation: 3-Ketoheptacosanoic acid or 3-carboxyheptacosanoic acid.
Reduction: Heptacosane.
Substitution: 3-Haloheptacosanoic acids.
Scientific Research Applications
3-Hydroxyheptacosanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex molecules.
Biology: Studied for its role in lipid metabolism and its presence in bacterial lipopolysaccharides.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory properties.
Industry: Utilized in the production of biodegradable polymers and surfactants.
Mechanism of Action
The mechanism by which 3-hydroxyheptacosanoic acid exerts its effects involves its interaction with various molecular targets and pathways. In biological systems, it can be incorporated into lipid membranes, affecting membrane fluidity and function. It may also interact with enzymes involved in lipid metabolism, influencing the production and degradation of other fatty acids.
Comparison with Similar Compounds
Heptacosanoic acid: A straight-chain saturated fatty acid without the hydroxyl group.
3-Hydroxypropionic acid: A shorter chain hydroxylated fatty acid with different chemical properties.
Uniqueness: 3-Hydroxyheptacosanoic acid is unique due to its long carbon chain and the presence of a hydroxyl group at the third position. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
122751-67-1 |
|---|---|
Molecular Formula |
C27H54O3 |
Molecular Weight |
426.7 g/mol |
IUPAC Name |
3-hydroxyheptacosanoic acid |
InChI |
InChI=1S/C27H54O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-26(28)25-27(29)30/h26,28H,2-25H2,1H3,(H,29,30) |
InChI Key |
BPJYLFFLOJHXTL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCC(CC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





